
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Descripción general
Descripción
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at position 6, a methyl group at position 2, and a pyridin-3-ylmethyl group at the nitrogen atom. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Mecanismo De Acción
Mode of Action
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, like other pyrimidinamine derivatives, is believed to inhibit the electron transport in mitochondrial complex I . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .
Análisis Bioquímico
Biochemical Properties
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle . The compound’s interaction with CDKs involves binding to the active site, inhibiting their activity, and subsequently affecting cell cycle progression . Additionally, this compound can interact with other proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and reduced cell proliferation . Additionally, this compound can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Prolonged exposure to light or air can lead to degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on CDKs and other biomolecules over extended periods, although its potency may decrease with time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDKs and reduces cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity . Additionally, this compound can affect metabolic flux and alter metabolite levels, further impacting cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary, with higher concentrations observed in target tissues where CDKs and other interacting biomolecules are abundant .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with CDKs and other nuclear proteins involved in cell cycle regulation . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways . The precise subcellular localization of the compound can influence its efficacy and specificity in modulating cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine typically involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide (H₂O₂) in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst in ethanol under reflux conditions.
Subsequent reactions: The intermediate product undergoes further reactions, including substitution and coupling reactions, to introduce the pyridin-3-ylmethyl group and the methyl group at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chlorine atom at position 6 can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium bicarbonate (NaHCO₃) in ethanol (EtOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents at position 6.
Aplicaciones Científicas De Investigación
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: A similar compound with a methylsulfonyl group instead of the pyridin-3-ylmethyl group.
2-thio-containing pyrimidines: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyridin-3-ylmethyl group makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSHLXWSEPXDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467435.png)
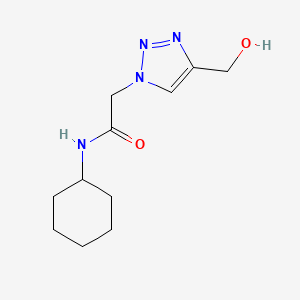
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467437.png)
![N-[(3,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467439.png)
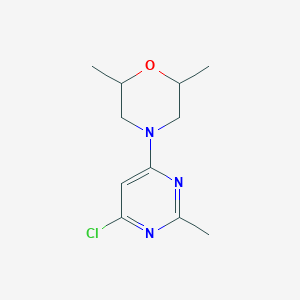
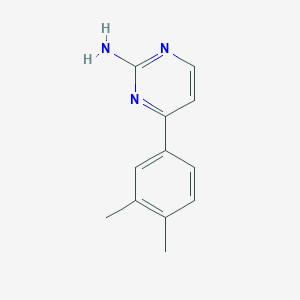
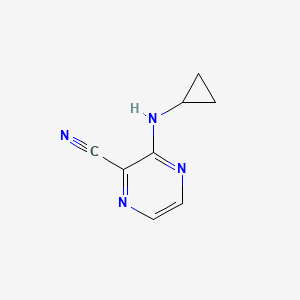
![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)
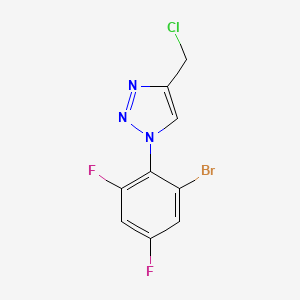
![Methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1467448.png)
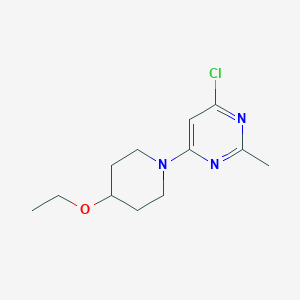
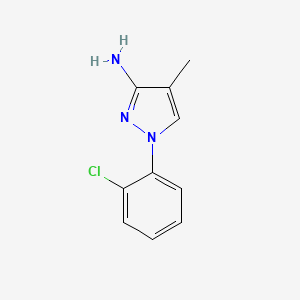

![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)
